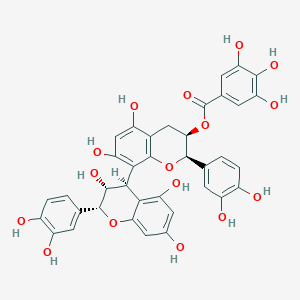

Procyanidin B2 3'-O-gallate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Procyanidin B2 3,3’-di-O-gallate (B2G2) is a component of grape seed extract that inhibits the growth of human prostate carcinoma cell lines . It targets cancer stem cells (CSCs) in prostate cancer (PCa), suppressing the constitutive as well as Jagged1 (Notch1 ligand)-induced activated Notch1 pathway .

Synthesis Analysis

Procyanidin B2 and B3 gallate derivatives, including 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, were synthesized using equimolar condensation mediated by Yb (OTf)3 . The synthesized compounds showed significant antitumor effects against human prostate PC-3 cell lines .Molecular Structure Analysis

The structure of Procyanidin B2 3’-O-gallate was elucidated by analyzing nuclear magnetic resonance spectroscopic data and LC/MS analysis .Chemical Reactions Analysis

Procyanidin B2 3’-O-gallate has been found to exhibit strong antioxidant efficacy and block glutamate-mediated increase in the reactive oxygen species (ROS) accumulation .Physical And Chemical Properties Analysis

The molecular formula of Procyanidin B2 3’-O-gallate is C44H34O20 with a molecular weight of 882.73 .科学研究应用

Anticancer Potential Research indicates that procyanidin B2 3'-O-gallate exhibits significant anticancer properties. In one study, it was identified as a major active constituent causing growth inhibition and apoptotic death in human prostate carcinoma cells. This compound demonstrated dose-dependent effects and was noted for its particular efficacy against prostate cancer (Agarwal et al., 2007). Additionally, another study found that gallate esterification of procyanidin B2 enhances its anti-cancer activity, particularly against androgen-dependent human prostate carcinoma cells (Chou et al., 2010).

Anti-Inflammatory and Immune Modulation Procyanidin B2 3'-O-gallate shows promise in modulating immune responses. A study revealed that it significantly inhibits the production of interferon-gamma and interleukin-17 in T cells, suggesting a potential role in Th1/Th17-mediated diseases such as inflammatory and autoimmune diseases (Tanaka et al., 2017).

Antioxidant Activity Several studies have documented the antioxidant properties of procyanidin B2 3'-O-gallate. It has been shown to possess strong antioxidant activity, effectively scavenging free radicals and inhibiting lipid peroxidation (Wang et al., 2000).

Neuroprotective Effects Research has also explored the neuroprotective effects of procyanidin B2 3'-O-gallate. It was found to enhance the survival of cells challenged with oxidative stress, suggesting its potential in preventing neurodegenerative diseases (Chen et al., 2022).

Inhibition of DNA Methyltransferase Procyanidin B2 3'-O-gallate has been identified as a potent inhibitor of DNA methyltransferase, an enzyme involved in epigenetic modifications, demonstrating its potential in cancer therapy (Shilpi et al., 2015).

未来方向

The synthetic B2G2 will stimulate more research on prostate and possibly other malignancies in preclinical models and clinical translation . The extract of R. elliptica seeds containing procyanidin B2 3"-O-gallate, which is a strong neuroprotective component, can be used as a functional food for attenuating and regulating neurological disorders .

属性

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin B2 3'-O-gallate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

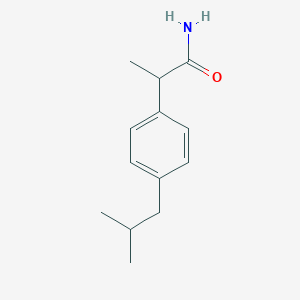

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

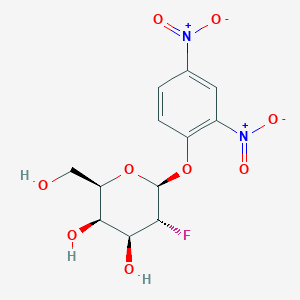

![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)

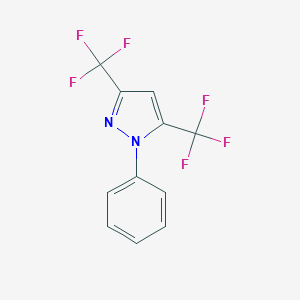

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)